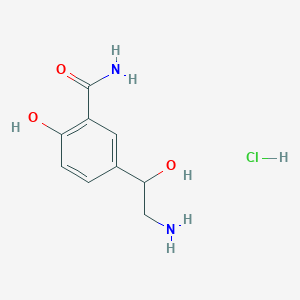

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

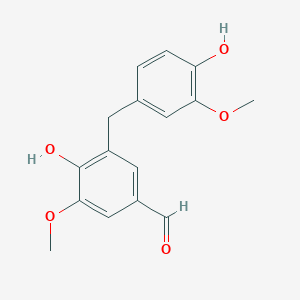

“5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride” is a chemical compound with the IUPAC name (S)-5-(2-amino-1-hydroxyethyl)furan-2,3,4-triol hydrochloride . The compound is in powder form .

Molecular Structure Analysis

The molecular formula of the compound is C9H12N2O3 . The InChI code is 1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,8-11H,1,7H2;1H/t2-;/m0./s1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.6 . It is a powder and is stored at a temperature of 4°C .

Aplicaciones Científicas De Investigación

Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment

Scientific Field

This application falls under the field of Pharmacology and Pulmonary Medicine .

Summary of the Application

The compound is used in the development of Ultra Long-Acting β-Agonists (ULABAs) for the treatment of COPD. ULABAs are of particular interest due to more convenient dosing patterns, the advent of a growing number of nebulized medications, and the ability to use these agents in combination drug therapy .

Methods of Application

The compound is used to create new β2 agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety. Two of these novel molecules, 9g and ®-18c, are potent and selective β2 agonists with a rapid onset of action similar to isoprenaline and a duration of action equivalent to salmeterol .

Results or Outcomes

The novel molecules created using this compound have shown promising results in cell and animal models, demonstrating a rapid onset of action and a long duration of action. This makes them potential candidates for the treatment of COPD .

Application in Synthesis of Novel [(2-Hydroxyethyl) amino]methyl phosphonates

Scientific Field

This application falls under the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of novel [(2-hydroxyethyl)amino]methylphosphonates, which are of growing importance in understanding and modulating biological processes .

Methods of Application

The compound is used in the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates for the synthesis of novel [(2-hydroxyethyl)amino]methylphosphonates .

Results or Outcomes

Using this method, a series of [(2-hydroxyethyl)amino]methyl phosphonates was synthesized in good yields .

Application in Hexamine Synthesis

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of hexamine, a versatile reagent in organic synthesis .

Methods of Application

The compound is used in the reaction with hexamethylenetetramine (HMTA) to produce a monophosphorus analog of hexamine .

Results or Outcomes

The synthesis of hexamine using this method has been successful and has led to the creation of a variety of novel molecules .

Application in Protease Inhibition

Scientific Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

The compound is used in the synthesis of hydroxyethylamine peptide isosteres, which are reported as protease inhibitors .

Methods of Application

The compound is used in the synthesis of novel (2-hydroxyethyl)amines containing the (aminomethyl)phosphonate moiety .

Results or Outcomes

The novel molecules synthesized using this method have shown promising results in inhibiting protease activity, making them potential candidates for the development of new agents against many diseases .

Propiedades

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDETSVEUQULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride | |

CAS RN |

32780-65-7 |

Source

|

| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)